molecular formula C22H22N4O3S B2936375 2,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894047-40-6

2,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2936375
CAS No.: 894047-40-6
M. Wt: 422.5
InChI Key: BWAVKGYROPNDCH-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring and a triazole ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The thiazole and triazole rings in the molecule are heterocyclic compounds, which contain sulfur and nitrogen . The orientation of these rings and the substituents attached to them can greatly affect the molecule’s properties and biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazole and triazole rings can participate in various chemical reactions, especially if activated by suitable reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the thiazole and triazole rings, the methoxy groups, and the benzamide group would all influence its properties .

Scientific Research Applications

Synthesis and Biological Applications

Novel Heterocyclic Compound Synthesis

Research efforts have led to the synthesis of new heterocyclic compounds, such as thiazolopyrimidines and oxadiazepines, derived from precursors like visnaginone and khellinone. These compounds exhibit promising anti-inflammatory and analgesic properties, suggesting potential pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anti-inflammatory Activities

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. This includes the synthesis of benzothiazoles and their derivatives, which have shown potent antimicrobial properties against various bacterial and fungal strains (Abbas, Salem, Kassem, El-Moez, & Elkady, 2014).

Antioxidant and Protective Effects

Thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their ability to mitigate ethanol-induced oxidative stress in mouse brain and liver, demonstrating potential as protective agents against oxidative damage (Aktay, Tozkoparan, & Ertan, 2005).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their role in corrosion inhibition, particularly for carbon steel in acidic environments. Such compounds offer a stable and efficient means of protecting metal surfaces against corrosion, highlighting their significance in material science applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the wide range of activities exhibited by thiazole and triazole derivatives, this compound could be a promising candidate for further study .

Properties

IUPAC Name

2,4-dimethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-5-4-6-15(11-14)20-24-22-26(25-20)16(13-30-22)9-10-23-21(27)18-8-7-17(28-2)12-19(18)29-3/h4-8,11-13H,9-10H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAVKGYROPNDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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